1,2,3,4-Tetramethyl-5,6-dinitrobenzene
Overview
Description
The compound "1,2,3,4-Tetramethyl-5,6-dinitrobenzene" is a chemically modified benzene ring with four methyl groups and two nitro groups attached to it. This structure is a derivative of benzene, which is a fundamental compound in organic chemistry known for its stability and aromaticity. The presence of nitro groups in the compound suggests that it is likely to be involved in reactions that could either add to or substitute these functional groups.
Synthesis Analysis
The synthesis of related compounds often involves the substitution of halogenated benzene derivatives. For instance, the synthesis of polystannylated benzene derivatives from tetrabromobenzene with trimethylstannyl sodium is reported, which can be further converted to chloromercurio derivatives . Similarly, the synthesis of sterically hindered tetrafluorobenzene derivatives involves the aromatic nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene . These methods suggest that the synthesis of "1,2,3,4-Tetramethyl-5,6-dinitrobenzene" could potentially involve similar strategies, such as the nitration of a tetramethylbenzene precursor .
Molecular Structure Analysis
The molecular structure of benzene derivatives is often characterized by spectroscopic methods and X-ray crystallography. For example, the molecular structure of a dinitroaminobenzene derivative was determined by single-crystal X-ray diffraction, revealing intramolecular hydrogen bonding and a distorted benzene ring due to substituents . Similarly, the structure of a tetranitrocyclohexenone derivative from the nitration of "1,2,3,4-Tetramethyl-5,6-dinitrobenzene" was confirmed by X-ray crystal structure analysis . These findings indicate that the molecular structure of "1,2,3,4-Tetramethyl-5,6-dinitrobenzene" would likely show distortions from the idealized hexagonal shape of benzene due to steric effects from the substituents.
Chemical Reactions Analysis
The chemical reactivity of "1,2,3,4-Tetramethyl-5,6-dinitrobenzene" can be inferred from similar compounds. Nitration reactions are common for methylated benzene derivatives, leading to the formation of nitro compounds and other side-chain modified products . The nitration of "1,2,3,4-Tetramethyl-5,6-dinitrobenzene" itself results in the formation of tetranitrocyclohexenone derivatives, indicating that the compound undergoes electrophilic aromatic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzene derivatives are influenced by their substituents. For example, the presence of fluorine atoms in a tetrafluorobenzene derivative affects its molecular structure, as determined by electron diffraction and ab initio calculations . The crystal structure of "1,2,3,5-tetrafluorobenzene" shows that weak intermolecular interactions play a significant role in the crystal packing of non-polar compounds . These insights suggest that "1,2,3,4-Tetramethyl-5,6-dinitrobenzene" would have unique physical properties due to the presence of electron-withdrawing nitro groups and electron-donating methyl groups, which could affect its density, melting point, and solubility.
Scientific Research Applications
Nitration of 1,2,3,4-tetramethyl-5,6-dinitrobenzene with fuming nitric acid leads to the formation of tetranitro ketones, with their structures confirmed by X-ray crystal structure analysis. This indicates its potential use in studying nitration mechanisms and the formation of complex organic compounds (Gray et al., 1982).
Similar nitration processes of 1,2,3,4-tetramethyl-5,6-dinitrobenzene and related compounds show the formation of various nitro ketones and acids, again highlighting the compound's role in understanding chemical reaction pathways (Hartshorn et al., 1988).
The reactions of aliphatic amines with 1,2,3,4-tetrachloro-5,6-dinitrobenzene under phase-transfer conditions demonstrate increased reactivity and selectivity, suggesting its use in studying phase-transfer catalysis and halogen displacement reactions (Heaton et al., 1985).
Highly regioselective nitration of hexamethylbenzene and its derivatives to dinitroprehnitene (1,2,3,4-tetramethyl-5,6-dinitrobenzene) with nitronium tetrafluoroborate is another area of study, emphasizing its application in regioselective chemical synthesis (Prakasb et al., 1990).
Research on dimorphic forms of 3,6-dinitrodurene (1,2,4,5-tetramethyl-3,6-dinitrobenzene) in different crystal structures can help in understanding polymorphism in chemical compounds (Galicia Aguilar & Bernès, 2009).
Another study focuses on the synthesis of tetrafluorobenzheterocycles using 1,2,3,4-tetrafluoro-5,6-dinitrobenzene, showing its use in creating new heterocyclic compounds (Heaton et al., 1997).
A study on the dipole moments and Molar Kerr constants of dinitrobenzenes, including 1,2,3,4-tetramethyl-5,6-dinitrobenzene, provides insights into the molecular configurations and stereochemistry of these compounds (Calderbank et al., 1968).
properties
IUPAC Name |
1,2,3,4-tetramethyl-5,6-dinitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-5-6(2)8(4)10(12(15)16)9(7(5)3)11(13)14/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFWWDRGWIAOIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)[N+](=O)[O-])[N+](=O)[O-])C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10306106 | |
Record name | 1,2,3,4-tetramethyl-5,6-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10306106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetramethyl-5,6-dinitrobenzene | |
CAS RN |
18801-63-3 | |
Record name | NSC174103 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174103 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,3,4-tetramethyl-5,6-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10306106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-Tetramethyl-5,6-dinitro-benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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